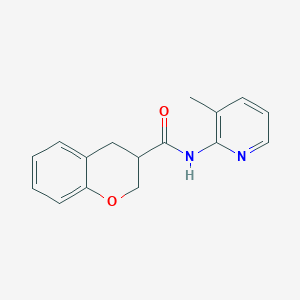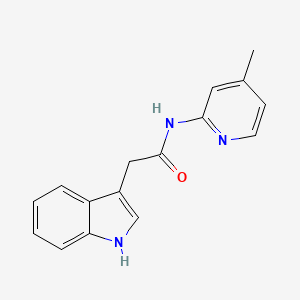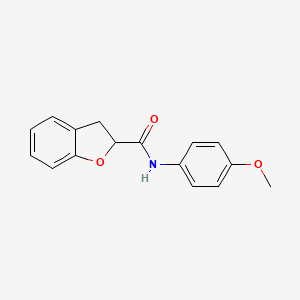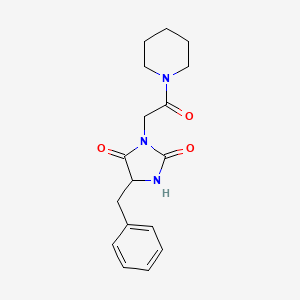
N-(3-methylpyridin-2-yl)-3,4-dihydro-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-methylpyridin-2-yl)-3,4-dihydro-2H-chromene-3-carboxamide, also known as J147, is a synthetic compound that has shown potential as a treatment for neurodegenerative diseases such as Alzheimer's disease. J147 was first identified in a screen of compounds that could enhance the production of nerve growth factor (NGF), which is important for the survival and function of nerve cells.
Mecanismo De Acción
The exact mechanism of action of N-(3-methylpyridin-2-yl)-3,4-dihydro-2H-chromene-3-carboxamide is not fully understood, but it is thought to work through multiple pathways. N-(3-methylpyridin-2-yl)-3,4-dihydro-2H-chromene-3-carboxamide has been shown to increase the expression of genes involved in the production of NGF and to activate the protein AMPK, which is important for cellular energy metabolism. N-(3-methylpyridin-2-yl)-3,4-dihydro-2H-chromene-3-carboxamide has also been shown to reduce oxidative stress and inflammation, which are thought to contribute to the development of Alzheimer's disease.
Biochemical and Physiological Effects:
N-(3-methylpyridin-2-yl)-3,4-dihydro-2H-chromene-3-carboxamide has been shown to have a number of biochemical and physiological effects, including enhancing the production of NGF, reducing the accumulation of amyloid beta, reducing oxidative stress and inflammation, and improving cognitive function in preclinical models of Alzheimer's disease. N-(3-methylpyridin-2-yl)-3,4-dihydro-2H-chromene-3-carboxamide has also been shown to have neuroprotective effects and to increase lifespan in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-(3-methylpyridin-2-yl)-3,4-dihydro-2H-chromene-3-carboxamide is that it has shown promising results in preclinical models of Alzheimer's disease and has a favorable safety profile. However, one limitation is that more research is needed to fully understand its mechanism of action and to determine its efficacy in humans.
Direcciones Futuras
Future research on N-(3-methylpyridin-2-yl)-3,4-dihydro-2H-chromene-3-carboxamide could include clinical trials in humans to determine its safety and efficacy as a treatment for Alzheimer's disease. Other potential future directions could include investigating the use of N-(3-methylpyridin-2-yl)-3,4-dihydro-2H-chromene-3-carboxamide in other neurodegenerative diseases, as well as further elucidating its mechanism of action and identifying potential biomarkers for its effects.
Métodos De Síntesis
N-(3-methylpyridin-2-yl)-3,4-dihydro-2H-chromene-3-carboxamide is synthesized through a multi-step process that involves the condensation of 3-methylpyridine-2-carboxylic acid with 3,4-dihydro-2H-chromen-3-carboxylic acid, followed by a series of chemical modifications. The final compound is obtained as a white to off-white powder.
Aplicaciones Científicas De Investigación
N-(3-methylpyridin-2-yl)-3,4-dihydro-2H-chromene-3-carboxamide has been extensively studied in preclinical models of Alzheimer's disease and has shown promising results in improving cognitive function and reducing the accumulation of amyloid beta, a protein that is thought to play a key role in the development of Alzheimer's disease. N-(3-methylpyridin-2-yl)-3,4-dihydro-2H-chromene-3-carboxamide has also been shown to have neuroprotective effects and to enhance the production of NGF.
Propiedades
IUPAC Name |
N-(3-methylpyridin-2-yl)-3,4-dihydro-2H-chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2/c1-11-5-4-8-17-15(11)18-16(19)13-9-12-6-2-3-7-14(12)20-10-13/h2-8,13H,9-10H2,1H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGQDOYKZZDQAED-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2CC3=CC=CC=C3OC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-methylpyridin-2-yl)-3,4-dihydro-2H-chromene-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(1,3-benzothiazol-2-yl)-3-[(2-fluorophenyl)sulfamoyl]benzamide](/img/structure/B7465337.png)
![N-[(2-methylphenyl)methyl]-2-oxo-3,4-dihydro-1H-quinoline-6-carboxamide](/img/structure/B7465345.png)
![2-(2-bicyclo[2.2.1]heptanyl)-N-(3-methylpyridin-2-yl)acetamide](/img/structure/B7465355.png)
![3-[(3-Chlorophenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione](/img/structure/B7465358.png)
![1,1,1,3,3,3-Hexafluoro-2-[4-[(4-morpholin-4-ylphenyl)methylideneamino]phenyl]propan-2-ol](/img/structure/B7465362.png)
![3-[(2-Chlorophenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione](/img/structure/B7465367.png)


![methyl 2-{[(2E)-3-(3-bromo-5-ethoxy-4-{[(4-methoxyphenyl)carbonyl]oxy}phenyl)-2-cyanoprop-2-enoyl]amino}benzoate](/img/structure/B7465383.png)

![3-[(4-Methylphenyl)methyl]-5-propan-2-ylimidazolidine-2,4-dione](/img/structure/B7465396.png)
![(Z)-3-[3-bromo-4-[(4-chlorophenyl)methoxy]phenyl]-N-[2-chloro-5-(trifluoromethyl)phenyl]-2-cyanoprop-2-enamide](/img/structure/B7465399.png)
![2-[(4-Methylphenyl)sulfonyl-(2-methylpropyl)amino]acetic acid](/img/structure/B7465400.png)